molecular formula C16H16N2O5 B5869873 N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide CAS No. 314023-22-8

N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5869873
CAS No.: 314023-22-8
M. Wt: 316.31 g/mol
InChI Key: RDRWZGRTXIRLMG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position and a methyl group at the 2-position on the benzamide backbone, with a 2,5-dimethoxyphenyl substituent attached via an amide linkage. The nitro and methoxy groups likely influence its electronic properties, solubility, and reactivity, making it a candidate for studies on structure-activity relationships (SAR).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-12(5-4-6-14(10)18(20)21)16(19)17-13-9-11(22-2)7-8-15(13)23-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWZGRTXIRLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314023-22-8
Record name N-(2,5-DIMETHOXYPHENYL)-2-METHYL-3-NITROBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the aromatic ring is achieved through nitration. This is usually done by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide by reacting the nitro-methoxy aromatic compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of N-(2,5-dimethoxyphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Formation of 2,5-dimethoxybenzoic acid and 2-methyl-3-nitroaniline.

Scientific Research Applications

Pharmacological Studies

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide may be explored for its potential to inhibit bacterial growth.
  • Anti-inflammatory Potential : Preliminary studies suggest that this compound could have anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications.

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various nitro-substituted benzamides, including this compound. Results indicated promising activity against specific bacterial strains, warranting further exploration into its mechanism of action and potential as a therapeutic agent.

Medicinal Chemistry

Drug Development

  • Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate in the synthesis of new drugs. Its unique structural characteristics may contribute to the development of novel therapeutic agents targeting various diseases.
  • Ligand Binding Studies : Interaction studies involving this compound focus on its binding affinity with biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to assess these interactions.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2,5-dimethoxyphenyl)-4-ethoxy-3-nitrobenzamideEthoxy substitutionPotentially enhanced solubility
N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamideFluorine substitutionIncreased electrophilicity
N-(2-methylphenyl)-4-methoxy-3-nitrobenzamideDifferent methoxy positionVariation in substituent effects

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide Backbone) Key Functional Groups Molecular Weight (g/mol) Potential Applications
N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide 2-methyl, 3-nitro, N-(2,5-dimethoxyphenyl) Nitro, methoxy, methyl Not provided Hypothesized: Agrochemicals, medicinal chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-tert-butyl) Hydroxy, methyl Not provided Metal-catalyzed C–H functionalization
N-(3,5-difluorophenyl)-2-hydroxy-3-methoxybenzamide 2-hydroxy, 3-methoxy, N-(3,5-difluorophenyl) Fluoro, hydroxy, methoxy 279.24 Unspecified (supplier data)
Etobenzanid N-(2,3-dichlorophenyl), 4-(ethoxymethoxy) Chloro, ethoxymethoxy Not provided Herbicide
Diflufenican N-(2,4-difluorophenyl), 2-(trifluoromethylphenoxy) Fluoro, trifluoromethyl Not provided Herbicide

Key Observations:

Substituent Effects on Reactivity :

  • The nitro group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy or hydroxy in other analogs .
  • Methoxy groups (as in the target compound and ) improve solubility in organic solvents but may reduce metabolic stability in biological systems compared to halogenated derivatives (e.g., etobenzanid ).

Synthetic Routes :

  • Benzamides are typically synthesized via coupling of benzoyl chlorides with amines . For the target compound, 2-methyl-3-nitrobenzoyl chloride could react with 2,5-dimethoxyaniline, though this is speculative due to lack of direct evidence.

Biological and Agrochemical Relevance :

  • Chlorinated (etobenzanid) and fluorinated (diflufenican) analogs are established herbicides , suggesting that the nitro and methoxy groups in the target compound could be optimized for similar applications.
  • The absence of halogen atoms in the target compound may reduce environmental persistence compared to chlorinated/fluorinated analogs .

Structural Characterization :

  • X-ray crystallography (as applied in ) and NMR spectroscopy are standard for confirming benzamide structures. The target compound’s nitro group would likely produce distinct IR and NMR signals compared to hydroxy or halogen substituents .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzamide backbone with specific substitutions that influence its biological activity. The compound's molecular formula is C16H18N2O5C_{16}H_{18}N_{2}O_{5} with a molar mass of approximately 346.33 g/mol. The presence of the nitro group contributes to its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules such as proteins and nucleic acids, potentially modulating their functions. The specific pathways and targets may vary based on the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that nitrobenzamide derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of related compounds against neurodegenerative diseases such as Alzheimer's disease (AD). For example, derivatives exhibiting acetylcholinesterase (AChE) inhibition demonstrate promise in enhancing cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and learning .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
NeuroprotectiveAChE inhibition
AntioxidantReduction of oxidative stress

Case Studies

  • Neuroprotection in SH-SY5Y Cells : A study evaluated the neuroprotective effects of a nitrobenzamide derivative in SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The compound demonstrated significant protective effects by reducing cell death and oxidative damage markers .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its utility as a potential antimicrobial agent.

Q & A

Q. What are the key synthetic strategies for N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

  • Amidation : Coupling 2-methyl-3-nitrobenzoic acid derivatives with 2,5-dimethoxyaniline using coupling agents like EDCI or HATU under inert conditions .
  • Nitro group introduction : Nitration of precursors using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for amidation, dichloromethane for nitration) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves methoxy, nitro, and methyl groups. Aromatic protons appear as complex multiplets (δ 6.5–8.5 ppm), while methoxy signals are distinct singlets (~δ 3.8 ppm) .
  • IR spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 331.12) .

Q. How does the electronic nature of substituents influence the compound’s stability?

The electron-donating methoxy groups (ortho/para-directing) increase aromatic ring electron density, while the nitro group (meta-directing, electron-withdrawing) creates polarization. This interplay affects stability in acidic/basic conditions:

  • Acidic conditions : Methoxy groups may demethylate under strong acids (e.g., HBr/AcOH), requiring pH control .
  • Photostability : Nitro groups can sensitize photodegradation; storage in amber vials is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

Single-crystal X-ray diffraction determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : SHELXL (via Olex2) refines anisotropic displacement parameters. Challenges include handling twinned data or weak diffraction; applying TWIN/BASF commands in SHELXL improves convergence .
  • Validation : Check R-factor discrepancies (e.g., R₁ > 5% suggests data quality issues) and Hirshfeld surfaces to validate packing .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites. Nitro groups lower LUMO energy, enhancing reactivity with thiols (e.g., glutathione) .
  • Molecular docking (AutoDock Vina) : Simulate binding to targets like kinases or GPCRs. The methoxy groups’ orientation affects π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .

Q. How can contradictory solubility data be resolved during formulation studies?

Discrepancies in aqueous solubility (e.g., pH-dependent vs. co-solvent methods) arise from aggregation or polymorphic forms. Strategies:

  • Hansen solubility parameters : Compare experimental vs. predicted values (δD, δP, δH) to identify optimal solvents (e.g., DMSO for in vitro assays) .
  • Powder XRD : Detect polymorphs; amorphous forms show halo patterns, while crystalline forms have sharp peaks .

Data Contradiction Analysis

Q. Why do crystallographic bond lengths deviate from DFT-optimized geometries?

  • Experimental vs. theoretical : Crystal packing forces (e.g., van der Waals, hydrogen bonds) compress bond lengths, while gas-phase DFT models isolate molecules. For example, C-NO₂ bonds may shorten by 0.02–0.05 Å in crystals .
  • Thermal effects : Low-temperature crystallography (100 K) reduces atomic displacement, aligning closer to DFT .

Q. How to address inconsistent biological activity in cell-based vs. in vivo assays?

  • Metabolic stability : Nitro groups may be reduced in vivo to amines, altering activity. Test metabolites via LC-MS/MS .
  • Membrane permeability : LogP calculations (e.g., ClogP ≈ 2.5) suggest moderate permeability; use Caco-2 assays to validate .

Methodological Workflow Table

StepTechniqueApplicationReference
SynthesisAmidation/NitrationCore structure assembly
CharacterizationNMR/IR/MSStructural confirmation
CrystallographySHELXL/Olex2Absolute configuration
Computational ModelingDFT/DockingReactivity & target prediction
Biological AssayLC-MS/MS/Caco-2Metabolic & permeability profiling

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